4-Amino-D-phenylalanine 4-Amino-D-phenylalanine 4-amino-D-phenylalanine is the D-enantiomer of 4-aminophenylalanine. It is an enantiomer of a 4-amino-L-phenylalanine.
Brand Name: Vulcanchem
CAS No.: 102281-45-8
VCID: VC21539349
InChI: InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

4-Amino-D-phenylalanine

CAS No.: 102281-45-8

Cat. No.: VC21539349

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-D-phenylalanine - 102281-45-8

CAS No. 102281-45-8
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name (2R)-2-amino-3-(4-aminophenyl)propanoic acid
Standard InChI InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key CMUHFUGDYMFHEI-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N

Chemical Structure and Properties

Structural Characteristics

4-Amino-D-phenylalanine is the D-enantiomer of 4-aminophenylalanine, also known as (R)-2-Amino-3-(4-aminophenyl)propanoic acid. The compound features a distinctive amino group positioned at the para position of the phenyl ring, which differentiates it from standard D-phenylalanine. This structural modification significantly alters its biochemical behavior while maintaining a size profile comparable to natural amino acids like phenylalanine and tyrosine.

The chiral configuration of 4-Amino-D-phenylalanine is particularly important for its biological activity. Unlike most naturally occurring amino acids which predominantly exist in the L-form, the D-configuration of this compound contributes to its unique bioorthogonal properties and resistance to normal proteolytic degradation.

Physical and Chemical Properties

4-Amino-D-phenylalanine exhibits distinct chemical properties that facilitate its use in various applications. While specific data on solubility and stability were limited in the search results, the compound is likely to share some properties with related amino acid derivatives. Based on its structure, it would likely demonstrate:

  • Solubility in polar solvents, potentially with limited water solubility

  • Stability under standard laboratory conditions

  • Reactivity through both the alpha-amino group and the para-amino group

  • Capacity to form conjugates with various molecules through its amino groups

Biochemical Analysis

Mechanism of Action

The biochemical interactions of 4-Amino-D-phenylalanine are multifaceted. Like other amino acids, it interacts with various enzymes and receptors in biological systems, influencing numerous biochemical processes. The compound can participate in a variety of biochemical reactions typical of amino acids, including transamination and decarboxylation.

The D-enantiomeric configuration of this compound is particularly significant as it affects how the molecule interacts with biological systems that have evolved to predominantly recognize L-amino acids. This property makes it valuable for applications requiring resistance to normal metabolic degradation pathways.

Biochemical Properties

4-Amino-D-phenylalanine participates in several biochemical reactions through interactions with enzymes, proteins, and other biomolecules. Research indicates it serves as a substrate for phenylalanine ammonia-lyase (PAL), an important enzyme in the phenylpropanoid biosynthesis pathway.

As an amino acid derivative, it is likely involved in amino acid metabolism pathways. These pathways play crucial roles in various biochemical processes including protein synthesis, neurotransmitter synthesis, and energy production. Its absorption, distribution, metabolism, and excretion profile likely follows standard amino acid pharmacokinetic patterns, with absorption in the gut, distribution throughout the body, liver metabolism, and kidney excretion.

Cellular Effects

The cellular effects of 4-Amino-D-phenylalanine are complex and multidimensional. Research indicates that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its molecular mechanism involves interactions with biomolecules and influences on gene expression, exerting effects at the molecular level through binding interactions with biomolecules.

Temporal studies in laboratory settings have shown variable production rates, with enzymatic hydrolysis by HKE6027 producing 5.7 g L⁻¹ of the compound, which was 24% lower than that obtained from glucose.

Therapeutic Applications

Role in Peptide-Based Therapeutics

4-Amino-D-phenylalanine plays a significant role in the development of peptide-based therapeutics. Its unique structural properties contribute to enhanced drug efficacy through specific targeting mechanisms. The incorporation of this compound into peptide structures can improve their stability against enzymatic degradation, potentially extending the half-life of therapeutic peptides in circulation.

Cancer Therapy Applications

One of the most promising applications of 4-Amino-D-phenylalanine is in targeted cancer therapy. Researchers have successfully synthesized conjugates using Doxsaliform (a prodrug of the chemotherapy agent Doxorubicin) and peptides that target the αvβ3 integrin, a protein frequently overexpressed in cancer cells.

In these therapeutic conjugates, 4-Amino-D-phenylalanine is incorporated into the structure of the targeting peptide, cyclic-(N-Me-VRGDf), providing a specific site for attaching Doxsaliform. This strategic modification maintains the high affinity of the peptide for αvβ3 integrin, enabling targeted delivery of the Doxorubicin prodrug specifically to cancer cells. This approach potentially reduces systemic toxicity while increasing the therapeutic efficacy of the cancer treatment.

Analytical and Research Applications

Enantioselective Sensors

4-Amino-D-phenylalanine serves as a key component in the development of highly enantioselective capacitive immunosensors for detecting chiral amino acids. In these analytical applications, the compound is immobilized onto gold electrode surfaces, where its specific interaction with anti-D-amino acid antibodies leads to measurable capacitance changes.

This technology allows for highly sensitive detection of D-amino acids, such as D-phenylalanine, even within complex mixtures containing both enantiomers. The development of such sensors is particularly valuable in pharmaceutical quality control, where enantiomeric purity is critical, and in biological research examining the rare but significant occurrences of D-amino acids in nature.

Biotinylation and Other Modifications

Research has established efficient methods for modifying 4-Amino-D-phenylalanine to enhance its utility in biomedical applications. A rapid and efficient one-step synthesis method has been developed for producing biotinylated 4-Amino-D-phenylalanine with Fmoc protection at the α-amino group.

This methodology explores various coupling reagents, with 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HBTU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) proving particularly effective for achieving high yields of the desired biotinylated product. Such modifications expand the potential applications of the compound in biochemical research, particularly in affinity purification and detection systems.

Synthesis Methods

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